molecular formula C15H19NO5 B1396282 4-([1-(tert-Butoxycarbonyl)azetidin-3-yl]oxy)benzoic acid CAS No. 1259323-78-8

4-([1-(tert-Butoxycarbonyl)azetidin-3-yl]oxy)benzoic acid

Cat. No.: B1396282
CAS No.: 1259323-78-8
M. Wt: 293.31 g/mol
InChI Key: BWILLSLXSIKGTH-UHFFFAOYSA-N
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Description

4-([1-(tert-Butoxycarbonyl)azetidin-3-yl]oxy)benzoic acid is an organic compound that features a benzoic acid moiety linked to an azetidine ring, which is protected by a tert-butoxycarbonyl (Boc) group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-([1-(tert-Butoxycarbonyl)azetidin-3-yl]oxy)benzoic acid typically involves the following steps:

    Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors. For instance, starting from a suitable amine, cyclization can be achieved using reagents like tosyl chloride under basic conditions.

    Protection of the Azetidine Ring: The azetidine ring is then protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine. This step ensures the stability of the azetidine ring during subsequent reactions.

    Coupling with Benzoic Acid: The protected azetidine ring is then coupled with 4-hydroxybenzoic acid using coupling reagents like dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors for better control over reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

4-([1-(tert-Butoxycarbonyl)azetidin-3-yl]oxy)benzoic acid can undergo various chemical reactions, including:

    Hydrolysis: The Boc protecting group can be removed under acidic conditions to yield the free azetidine derivative.

    Esterification: The carboxylic acid group can react with alcohols in the presence of acid catalysts to form esters.

    Amidation: The carboxylic acid group can react with amines to form amides using coupling reagents like DCC and DMAP.

Common Reagents and Conditions

    Hydrolysis: Trifluoroacetic acid (TFA) in dichloromethane (DCM) is commonly used for Boc deprotection.

    Esterification: Sulfuric acid or p-toluenesulfonic acid (PTSA) can be used as catalysts.

    Amidation: DCC and DMAP are commonly used coupling reagents.

Major Products

    Hydrolysis: Yields the free azetidine derivative.

    Esterification: Yields esters of this compound.

    Amidation: Yields amides of this compound.

Scientific Research Applications

4-([1-(tert-Butoxycarbonyl)azetidin-3-yl]oxy)benzoic acid has several scientific research applications:

    Medicinal Chemistry: It can be used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.

    Materials Science: It can be used in the development of novel materials with specific properties, such as polymers or coatings.

    Biological Studies: It can be used in the study of biological pathways and mechanisms, particularly those involving azetidine derivatives.

Mechanism of Action

The mechanism of action of 4-([1-(tert-Butoxycarbonyl)azetidin-3-yl]oxy)benzoic acid depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets, such as enzymes or receptors, to modulate their activity. The Boc group provides stability during synthesis and can be removed to reveal the active azetidine moiety, which can then interact with biological targets.

Comparison with Similar Compounds

Similar Compounds

  • 4-([1-(tert-Butoxycarbonyl)azetidin-3-yl]methyl)benzoic acid
  • 4-([1-(tert-Butoxycarbonyl)azetidin-3-yl]ethyl)benzoic acid
  • 4-([1-(tert-Butoxycarbonyl)azetidin-3-yl]propyl)benzoic acid

Uniqueness

4-([1-(tert-Butoxycarbonyl)azetidin-3-yl]oxy)benzoic acid is unique due to the presence of the azetidine ring and the Boc protecting group, which provide specific chemical properties and reactivity. The benzoic acid moiety allows for further functionalization, making it a versatile intermediate in various synthetic pathways.

Properties

IUPAC Name

4-[1-[(2-methylpropan-2-yl)oxycarbonyl]azetidin-3-yl]oxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO5/c1-15(2,3)21-14(19)16-8-12(9-16)20-11-6-4-10(5-7-11)13(17)18/h4-7,12H,8-9H2,1-3H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWILLSLXSIKGTH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)OC2=CC=C(C=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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